4-Thiocyanatopyridine
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Overview
Description
4-Thiocyanatopyridine is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to the fourth position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatopyridine typically involves the thiocyanation of pyridine derivatives. One common method is the reaction of 4-chloropyridine with potassium thiocyanate in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures. The general reaction scheme is as follows:
4-Chloropyridine+KSCNCu catalystthis compound+KCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Thiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield thiol or amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-aminopyridine or 4-hydroxypyridine derivatives.
Oxidation: Formation of 4-sulfonylpyridine derivatives.
Reduction: Formation of 4-thiopyridine or 4-aminopyridine derivatives.
Scientific Research Applications
4-Thiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Thiocyanatopyridine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 2-Thiocyanatopyridine
- 3-Thiocyanatopyridine
- 4-Thiocyanatobenzene
Comparison: 4-Thiocyanatopyridine is unique due to the position of the thiocyanate group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Thiocyanatopyridine and 3-Thiocyanatopyridine, the 4-position provides distinct steric and electronic properties, making it suitable for specific applications. Additionally, the pyridine ring offers different chemical behavior compared to benzene derivatives like 4-Thiocyanatobenzene.
Properties
Molecular Formula |
C6H4N2S |
---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
pyridin-4-yl thiocyanate |
InChI |
InChI=1S/C6H4N2S/c7-5-9-6-1-3-8-4-2-6/h1-4H |
InChI Key |
PLLAPNIGIYIKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SC#N |
Origin of Product |
United States |
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